![molecular formula C18H15ClN4O4S B2607359 4-(3-chlorophenyl)-2-((3,5-dimethylisoxazol-4-yl)methyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide CAS No. 1251694-51-5](/img/structure/B2607359.png)
4-(3-chlorophenyl)-2-((3,5-dimethylisoxazol-4-yl)methyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-chlorophenyl)-2-((3,5-dimethylisoxazol-4-yl)methyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C18H15ClN4O4S and its molecular weight is 418.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 4-(3-chlorophenyl)-2-((3,5-dimethylisoxazol-4-yl)methyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a member of the pyrido-thiadiazine class of compounds and has garnered interest due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of isoxazole derivatives followed by cyclization to form the thiadiazine core. The synthetic pathways often utilize starting materials such as chlorophenyl derivatives and dimethylisoxazole intermediates. For instance, one study reported a one-pot synthesis that yielded significant amounts of isoxazole derivatives with cytotoxic properties .
Anticancer Activity
Recent studies have highlighted the cytotoxic effects of this compound against various cancer cell lines. In vitro assays demonstrated that it exhibits significant cytotoxicity with IC50 values below 100 µM. Notably, the compound affects apoptosis-related gene expression by decreasing Bcl-2 mRNA levels and increasing p21WAF-1 mRNA levels by over 340%, indicating a robust anti-proliferative effect .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity . In tests against common pathogens such as Staphylococcus aureus and Candida albicans, it demonstrated notable inhibitory effects. The antimicrobial activity was assessed using standard disk diffusion methods, which confirmed its potential as an antimicrobial agent .
The biological activity of this compound can be attributed to several mechanisms:
- Induction of Apoptosis : The downregulation of anti-apoptotic proteins like Bcl-2 suggests that the compound promotes apoptosis in cancer cells.
- Cell Cycle Arrest : The significant increase in p21WAF-1 indicates that the compound may induce cell cycle arrest, contributing to its anti-cancer properties.
- Inhibition of Microbial Growth : The structural features of the compound may interfere with microbial metabolic pathways, although specific mechanisms remain to be elucidated.
Case Studies
- Cytotoxicity in Cancer Cell Lines : A study conducted on various human tumor cell lines (e.g., HepG2) showed that this compound significantly inhibited cell proliferation compared to controls. The results indicated a promising avenue for further development as an anticancer agent .
- Antimicrobial Efficacy : In a comparative study assessing several synthesized thiadiazole derivatives, this compound exhibited superior antimicrobial activity against Staphylococcus aureus and Candida albicans, positioning it as a candidate for further evaluation in clinical settings .
Data Tables
Biological Activity | IC50 Value (µM) | Effect on Gene Expression |
---|---|---|
Cytotoxicity | <100 | Bcl-2 ↓; p21WAF-1 ↑ |
Antimicrobial | N/A | Effective against S. aureus and C. albicans |
Propriétés
IUPAC Name |
4-(3-chlorophenyl)-2-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1,1-dioxopyrido[2,3-e][1,2,4]thiadiazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O4S/c1-11-15(12(2)27-21-11)10-22-18(24)23(14-6-3-5-13(19)9-14)17-16(28(22,25)26)7-4-8-20-17/h3-9H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFJPOSFVPQFWBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2C(=O)N(C3=C(S2(=O)=O)C=CC=N3)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.